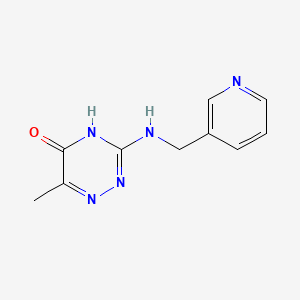

6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one

Beschreibung

6-Methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a pyridin-3-ylmethyl amino substituent at the 3-position and a methyl group at the 6-position of the triazinone core. Triazinones are heterocyclic compounds with diverse biological and agrochemical applications, including herbicidal, antimicrobial, and anticancer activities .

Eigenschaften

IUPAC Name |

6-methyl-3-(pyridin-3-ylmethylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(16)13-10(15-14-7)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNIVPNWUVBMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-3-aminopyridine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 6-methyl-3-aminopyridine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), which facilitate the reaction by dissolving the reactants and stabilizing the intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the triazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

One reported method involves the use of microwave irradiation to enhance reaction yields and reduce reaction times. The synthesis can be performed by reacting an azide compound with a substituted acetylene in the presence of a copper catalyst to form the desired triazine derivative.

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. For example, derivatives similar to 6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one have been evaluated for their activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent antimicrobial activity.

Anticancer Potential

Triazine derivatives have also been investigated for their anticancer properties. Studies have shown that certain triazine compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and disruption of cell cycle progression. This makes them promising candidates for further development as anticancer agents.

Case Studies

- Antibacterial Activity : A study evaluated various triazine derivatives against Pseudomonas aeruginosa and found that some compounds exhibited MIC values as low as 0.21 μM, indicating strong antibacterial potential .

- Anticancer Studies : Research on similar triazine derivatives demonstrated their ability to inhibit tumor cell growth in vitro and in vivo models. These studies often utilize MTT assays to assess cytotoxicity against different cancer cell lines .

Table 2: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazinone derivatives are highly tunable through substitutions at the 3-, 4-, and 6-positions. Below is a comparative analysis of structurally related compounds and their biological activities:

Physicochemical Properties

- Solubility : Methylthio and tert-butyl groups (e.g., in Metribuzin) increase hydrophobicity, whereas pyridine or hydroxypropyl groups enhance water solubility .

- Stability : Schiff bases (e.g., 20b ) are prone to hydrolysis, while S-alkyl derivatives (e.g., Compound 12 ) are more stable under physiological conditions .

Biologische Aktivität

6-Methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.27 g/mol

- SMILES Notation : CC1=NN(C(=O)N=C1N)C(C2=CN=CC=C2)N

This compound features a triazine core with a methyl group and a pyridine moiety that may contribute to its biological activity.

Biological Activities

Recent studies have highlighted various biological activities associated with triazine derivatives, including:

1. Antimicrobial Activity

Triazine compounds have been investigated for their antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity .

2. Anticancer Properties

Research indicates that triazine derivatives exhibit anticancer activity through multiple pathways:

- Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of cancer cells in vitro.

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating caspase pathways.

Studies have demonstrated that specific structural modifications enhance the anticancer efficacy of triazine derivatives, suggesting a structure-activity relationship (SAR) worth exploring further .

3. Enzyme Inhibition

One notable area of research is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase activity, which is crucial for treating hyperpigmentation disorders . The inhibitory effects were quantified using various concentrations in enzyme assays.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of triazine derivatives:

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Amino-lysis | Ethanol | 80 | 8 | 72–78 |

| Condensation | Ethanol | 80 | 12 | 65–70 |

| Alternative | Dioxane | 100 | 6 | 60–68 |

Adjusting solvent polarity and reaction time can mitigate side reactions (e.g., thioglycolic acid adducts) .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should be prioritized?

Answer:

A multi-technique approach is critical:

- IR Spectroscopy : Identify carbonyl (C=O) at 1670–1680 cm⁻¹ and NH/NH₂ stretches (3100–3300 cm⁻¹) .

- ¹H NMR : Look for pyridinyl protons (δ 8.5–7.5 ppm), triazine NH (δ 13.4 ppm), and methyl groups (δ 2.1–2.7 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and aromatic carbons (δ 115–150 ppm) .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₁₀H₁₂N₆O = 248.24 g/mol).

Q. Table 2: Key Spectral Peaks

| Technique | Key Peaks | Functional Group |

|---|---|---|

| IR | 1675 cm⁻¹ | C=O (triazinone) |

| ¹H NMR | δ 8.03 ppm (doublet) | Pyridinyl CH |

| ¹³C NMR | δ 172.95 ppm | Triazinone C=O |

How can researchers design experiments to elucidate the environmental degradation pathways of this compound in different soil types?

Answer:

- Soil Incubation Studies : Spike soil samples (sandy, loamy, clay) with the compound and monitor degradation at 25°C under varying pH (4.5–7.5). Use ¹⁴C-labeled analogs to track mineralization to CO₂ .

- Metabolite Identification : Extract soil samples at intervals (e.g., 30, 90, 180 days) and analyze via HPLC-MS. Key degradation products may include:

Q. Table 3: Degradation Products in Sandy Loam (pH 6.0)

| Time (Days) | Metabolite | Concentration (ppm) |

|---|---|---|

| 30 | Parent compound | 0.85 |

| 90 | Deaminated diketo derivative | 0.12 |

| 180 | 6-Methyl-3-thio-triazinone | 0.05 |

What methodological approaches are recommended to resolve contradictory data in the biological activity profiles of triazinone derivatives?

Answer:

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized Assays : Use microdilution (CLSI guidelines) for antimicrobial studies with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) controls .

- SAR Analysis : Systematically modify substituents (e.g., pyridinyl vs. phenyl groups) and test activity. For example:

- Pyridinyl groups enhance solubility but may reduce membrane permeability.

- Methylthio substituents increase enzyme inhibition (e.g., DHFR) .

Q. Table 4: Substituent Impact on Antimicrobial Activity (MIC, µg/mL)

| Substituent | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| Pyridin-3-ylmethyl | 16 | 64 | 32 |

| Phenylmethyl | 32 | 128 | 64 |

| Methylthio | 8 | 32 | 16 |

How can analytical methods be optimized to quantify this compound in complex biological matrices?

Answer:

- Sample Preparation : Use solid-phase extraction (C18 columns) to remove proteins/lipids from serum or tissue homogenates.

- Chromatography : Employ reverse-phase HPLC (C18 column, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min .

- Detection : UV detection at 254 nm or MS/MS for higher sensitivity (LOQ: 0.1 ppm).

Q. Table 5: Recovery Rates in Biological Matrices

| Matrix | Spiked Concentration (ppm) | Recovery (%) |

|---|---|---|

| Serum | 1.0 | 92.3 ± 3.1 |

| Liver Tissue | 2.0 | 85.6 ± 4.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.